Fmoc-N-Me-Val-OH
Overview
Description
“Fmoc-N-methyl-L-valine” is a compound with the molecular formula C21H23NO4 . It is used as enzyme substrates and reagents, culture media additives, dyes, stains, and indicators . It is also involved in the preparation of N-methylated peptides .
Synthesis Analysis
“Fmoc-N-methyl-L-valine” is a versatile reagent used in the Fmoc Solid-phase peptide synthesis . However, coupling with Fmoc-mF was found to be slow and inefficient, most likely due to the steric hindrance of the α-methyl group . Therefore, the amount of Fmoc-mF used was increased, and HATU was used as the coupling reagent instead of HBTU .
Molecular Structure Analysis
The molecular weight of “Fmoc-N-methyl-L-valine” is 353.41 g/mol . The compound has a well-defined crystalline structure through uniform parallel Fmoc stacking and the optimization of ion concentrations .
Chemical Reactions Analysis
“Fmoc-N-methyl-L-valine” exhibits self-assembly properties, facilitating the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The morphologies resulting from self-assembly can be controlled through solvent variation .
Physical and Chemical Properties Analysis
“Fmoc-N-methyl-L-valine” exhibits a shear-thinning property and transitions from gel to liquid-like materials by shear stress . By decreasing the pH to 7.4, it exhibited a stiffer hydrogel (G′ = 12–26 kPa) than at pH 8.5 (G′ = 0.0003–3.5 Pa) .
Scientific Research Applications
Surfactant Properties : Fmoc-amino acids like Fmoc-L-valine exhibit surfactant properties. The specific rotation of these compounds increases with concentration beyond the critical micelle concentration, suggesting new research areas related to the size and shape of aggregates formed by surfactants (Vijay & Polavarapu, 2012).
Structural Studies Using NMR : The structure of Fmoc-protected amino acids, including Fmoc-L-valine, has been studied using solid-state NMR spectroscopy. This technique is effective in determining the structural parameters of these compounds, demonstrating the utility of Fmoc-protected amino acids in structural biology (Keeler et al., 2017).
High-Performance Liquid Chromatography (HPLC) : Fmoc-derivatized amino acids, including Fmoc-L-valine, can be efficiently separated using reversed-phase HPLC. This method is important for the analysis of amino acids in various contexts (Su Ming-wei, 2013).
Nanoassembly Formation and Gelation : Fmoc-Valine conjugates have been studied for their ability to form nanoassemblies through self-assembly processes. These materials, which show potential for drug delivery and tissue engineering, exhibit morphologies influenced by chain length and functionalities of linkers (Romanelli, Hartnett, & Banerjee, 2015).
Synthesis of Neoglycopeptides : N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, synthesized from l-homoserine, can be efficiently incorporated into peptides using Fmoc-chemistry. This expands the availability of a neoglycopeptide synthesis strategy, demonstrating the versatility of Fmoc-protected amino acids in peptide synthesis (Carrasco et al., 2003).
HIV Protease Inhibitor Research : The synthesis of fluorinated peptides incorporating Fmoc-protected amino acids, including Fmoc-Val-Val, has been explored for potential HIV protease inhibition. Although no anti-protease or anti-HIV activity was observed in the study, the research contributes to the understanding of peptide-based drug design (Tran et al., 1997).
Solid Phase Peptide Synthesis : Fmoc-protected amino acids, such as Fmoc-Valine, have been utilized in solid phase peptide synthesis without repetitive acidolysis. This demonstrates their utility in efficient and high-yield peptide synthesis (Meienhofer et al., 2009).
Synthesis of Matrix Metalloproteinase Inhibitors : Fmoc-protected phosphinic pseudodipeptides have been synthesized as potential inhibitors of matrix metalloproteinases. This highlights the role of Fmoc-protected amino acids in medicinal chemistry (Bhowmick, Sappidi, Fields, & Lepore, 2011).
3D Cell Culture and Regenerative Medicine : Fmoc-dipeptide hydrogels, including Fmoc-phenylalanine-valine, have been studied for 3D cell culture. Their structural and biological properties affect their applications in regenerative medicine (Najafi et al., 2020).
Viral Vector Gene Delivery : Fmoc-self-assembling peptide (SAP) hydrogels, incorporating valine, have been explored as viral vector gene delivery vehicles, demonstrating their potential in gene therapy and tissue engineering (Rodríguez et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXXPZNQXXRIG-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359654 | |
Record name | Fmoc-N-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84000-11-3 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84000-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fmoc-N-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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